Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate
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Overview
Description
Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate is a chemical compound with the following structural formula:
C13H18N2O2
It consists of an acridine moiety (a fused aromatic ring system) linked to a piperazine ring via a sulfonamide group. The benzoate ester provides the ethyl group. This compound exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes::
Sulfonamide Formation:
Industrial Production:: Industrial-scale production methods typically involve the above synthetic steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate can undergo oxidation reactions.
Reduction: Reduction of the sulfonamide group may be achieved using sodium triacetoxyborohydride.
Substitution: The ester group can be substituted under appropriate conditions.
Triethylamine (TEA): Used as a base in the sulfonamide formation step.
Sodium Triacetoxyborohydride: Reducing agent for the sulfonamide reduction.
Ethyl Bromobenzoate: Reactant for esterification.
Major Products:: The major product is the desired this compound.
Scientific Research Applications
Medicine: Investigated for potential antitumor and antimicrobial properties.
Biology: Used as a fluorescent probe due to the acridine moiety.
Chemistry: Employed in synthetic chemistry as a building block.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, potentially affecting DNA or protein function. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate stands out due to its unique acridine-piperazine-sulfonamide structure.
Properties
Molecular Formula |
C26H25N3O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
ethyl 4-(4-acridin-9-ylpiperazin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C26H25N3O4S/c1-2-33-26(30)19-11-13-20(14-12-19)34(31,32)29-17-15-28(16-18-29)25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3 |
InChI Key |
MSECRYXPQJVHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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